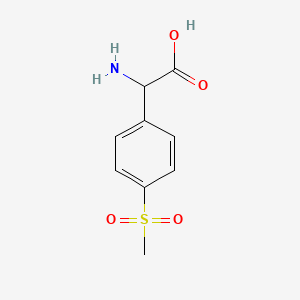2-amino-2-(4-methylsulfonylphenyl)acetic Acid
CAS No.: 299166-80-6
Cat. No.: VC8262597
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 299166-80-6 |
|---|---|
| Molecular Formula | C9H11NO4S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 2-amino-2-(4-methylsulfonylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H11NO4S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |
| Standard InChI Key | MTKBMHQFETUUPW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Amino-2-(4-methylsulfonylphenyl)acetic acid (IUPAC name: 2-amino-2-[4-(methylsulfonyl)phenyl]acetic acid) is an α-amino acid derivative with the molecular formula C₉H₁₁NO₄S and a molecular weight of 237.25 g/mol. The structure comprises a central acetic acid backbone substituted at the α-position with both an amino group (-NH₂) and a 4-methylsulfonylphenyl moiety. The methylsulfonyl group (-SO₂CH₃) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and stability .
Key Structural Attributes:
-
Amino group: Enhances solubility in polar solvents and participation in hydrogen bonding.
-
Methylsulfonylphenyl group: Contributes to steric bulk and electronic modulation, potentially affecting biological activity.
-
Carboxylic acid moiety: Enables salt formation and coordination with metal ions.
Comparative Analysis with Related Compounds
The absence of direct data on 2-amino-2-(4-methylsulfonylphenyl)acetic acid necessitates comparisons to structurally similar molecules:
These analogs demonstrate how electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂CH₃) influence acidity, solubility, and reactivity. For instance, the pKa of the carboxylic acid group in 4-(methylsulfonyl)phenylacetic acid is expected to be lower than that of unsubstituted phenylacetic acid due to the -SO₂CH₃ group’s inductive effects .
Synthesis and Manufacturing Considerations
Hypothesized Synthetic Routes
While no direct synthesis protocols for 2-amino-2-(4-methylsulfonylphenyl)acetic acid are documented in the provided sources, analogous methods for α-aminoarylacetic acids suggest viable pathways:
-
Strecker Synthesis: Reaction of 4-methylsulfonylbenzaldehyde with ammonium cyanide and hydrogen cyanide, followed by hydrolysis to yield the α-amino nitrile and subsequent oxidation to the carboxylic acid .
-
Ugi Reaction: A four-component condensation involving an amine, aldehyde, isocyanide, and carboxylic acid to form α-aminoacyl derivatives .
-
Modification of Phenylacetic Acid Derivatives: Sulfonation of 4-methylphenylacetic acid followed by amination at the α-position .
Challenges in Synthesis:
-
Steric hindrance from the bulky methylsulfonyl group may impede reaction kinetics.
-
Oxidative stability: The -SO₂CH₃ group’s electron-withdrawing nature could destabilize intermediates during synthesis .
Industrial-Scale Production Insights
Patent US4391979A outlines a chlorohydrocarbon-mediated process for synthesizing (2-aminothiazol-4-yl)-acetic acid hydrochloride, which could be adapted for methylsulfonyl derivatives. Key steps include:
-
Solvent selection: Methylene chloride or 1,2-dichloroethane as reaction media.
-
Temperature control: Maintenance at 5–10°C to prevent decarboxylation.
Physicochemical Properties and Stability
Experimental and Predicted Properties
Extrapolating from 4-(methylsulfonyl)phenylacetic acid :
| Property | Value/Description |
|---|---|
| Melting Point | 136–140°C (lit.) |
| Boiling Point | 443.0±37.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Solubility | Slight in water; soluble in polar organic solvents |
| LogP (Partition Coefficient) | -0.21 (indicating hydrophilic character) |
Stability Considerations:
-
Thermal stability: Decomposition above 200°C likely due to sulfone group degradation.
-
Photolytic sensitivity: Potential for radical formation under UV light, necessitating amber storage containers .
Applications in Pharmaceutical Research
Drug Discovery and Development
The methylsulfonyl group is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While 4-(methylsulfonyl)phenylacetic acid is explored for antibiotic and antiviral applications , the amino-substituted variant may exhibit enhanced binding to biological targets via:
-
Hydrogen bonding: The -NH₂ group facilitates interactions with enzyme active sites.
-
Electrostatic complementarity: The -SO₂CH₃ group mimics phosphate moieties in ATP-binding pockets.
Case Study: Structural Analogs in Therapeutics
-
Celecoxib: A COX-2 inhibitor featuring a methylsulfonylphenyl group, highlighting the substituent’s role in selectivity .
-
Sulfonamide antibiotics: Demonstrated antibacterial efficacy via dihydropteroate synthase inhibition, suggesting potential mechanisms for amino-substituted derivatives .
Future Research Directions
-
Synthetic Optimization: Development of enantioselective routes to access chiral α-amino derivatives.
-
Biological Screening: Evaluation of kinase inhibitory activity and antibacterial potency.
-
Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume